Cysteine thiol probe

Catalog No.
S3001295
CAS No.
1947408-74-3
M.F
C11H12BrNO3S
M. Wt
318.19
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteine thiol probe

CAS Number

1947408-74-3

Product Name

Cysteine thiol probe

IUPAC Name

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19

InChI

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

QLAHQHTYCQKQLI-VIFPVBQESA-N

SMILES

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br

Solubility

not available
Cysteine is an essential amino acid for proteins and enzymes that plays important roles in various biological processes. The thiol group (-SH) of cysteine side chain provides a unique chemical property that can be exploited for specific labeling and detection of cysteine-containing molecules in biological systems. Cysteine thiol probes are of great importance in scientific research due to their high reactivity, specificity, and sensitivity towards cysteine, allowing for the identification and quantification of cysteine-dependent events in different fields of research and industry. The following paper provides a comprehensive overview of cysteine thiol probes, including their definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Cysteine thiol probe refers to a chemical compound that can specifically react with the thiol group of cysteine and covalently modify it, thereby enabling the detection or manipulation of cysteine-containing molecules. Cysteine thiol probes include small molecules, peptides, and proteins that are designed to recognize and interact with cysteine in different ways, such as through thiol-disulfide exchange, Michael addition, or elimination reactions. Cysteine thiol probes are widely used in biochemical and molecular studies, as well as in drug discovery, diagnostics, and biotechnology applications.
Cysteine thiol probes possess different physical and chemical properties depending on their structures and functional groups. Most cysteine thiol probes are reactive and hydrophilic molecules that can easily penetrate biological membranes and interact with cysteine residues inside or outside cells. They exhibit various spectroscopic properties such as fluorescence or absorbance that can be used to monitor their binding to cysteine. Cysteine thiol probes can also have different reactivity and selectivity towards cysteine depending on the nature of their electrophilic or nucleophilic moieties and their steric accessibility.
Cysteine thiol probes can be synthesized using different chemical or enzymatic methods depending on their structures and functions. For example, small-molecule cysteine thiol probes can be prepared by modifying cysteine with various electrophilic or nucleophilic groups such as iodoacetamide, maleimide, or vinyl sulfone. Peptide-based cysteine thiol probes can be synthesized using solid-phase peptide synthesis or recombinant protein engineering techniques, enabling the incorporation of specific cysteine residues and fluorescent or affinity tags for detection and purification. The characterization of cysteine thiol probes involves various analytical techniques such as mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance spectroscopy (NMR) to confirm their structures and purity.
Cysteine thiol probes can be detected and quantified using various analytical methods depending on their properties and applications. For example, fluorescent cysteine thiol probes can be visualized using microscopy or spectroscopy techniques such as fluorescence resonance energy transfer (FRET) or fluorescence lifetime imaging microscopy (FLIM). Mass spectrometry-based methods such as tandem mass spectrometry (MS/MS) or stable isotope labeling can be used to identify the cysteine-containing peptides or proteins modified by cysteine thiol probes. Other techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or biolayer interferometry (BLI) can be used to measure the binding affinity and kinetics of cysteine thiol probes to their cysteine targets.
Cysteine thiol probes have various biological properties that can affect their specificity, sensitivity, and toxicity towards cysteine-containing molecules. The localization and accessibility of cysteine residues in proteins or cells can influence the binding and modification of cysteine thiol probes. The redox state of cysteine can also affect the reactivity of cysteine thiol probes, as reduced cysteine thiol groups are more nucleophilic than oxidized cysteine sulfenic or sulfinic acids. The toxicity and safety of cysteine thiol probes depend on their chemical structures and concentrations, as they can interfere with the biological functions of cysteine-containing molecules and induce oxidative stress or cytotoxicity.
Cysteine thiol probes can be toxic and hazardous in scientific experiments if not used properly or at appropriate concentrations. They can modify critical cysteine residues in proteins or enzymes, leading to the functional impairment or inactivation of these molecules. Cysteine thiol probes can also induce off-target effects or non-specific binding to other thiols or non-thiol-containing molecules in biological systems. Therefore, researchers should follow proper safety procedures and use appropriate controls when working with cysteine thiol probes in vitro or in vivo.
Cysteine thiol probes have extensive applications in scientific experiments, ranging from basic biochemical and molecular studies to clinical diagnostics and therapeutic interventions. They can be used to identify and quantify the cysteine-dependent events in various biological pathways such as redox signaling, metabolism, and protein folding. Cysteine thiol probes can also aid in the discovery and validation of new drug targets by identifying and characterizing cysteine residues that are critical for binding to small molecules or biological macromolecules. Moreover, cysteine thiol probes can serve as diagnostic or imaging agents for detecting cysteine-containing biomolecules in clinical samples or living organisms.
The field of cysteine thiol probes is growing rapidly, with many new compounds and techniques being developed for detecting and manipulating cysteine-containing molecules. Recent advances in chemical synthesis, protein engineering, and imaging technologies have facilitated the design and application of cysteine thiol probes in various fields of research and industry. Many studies have revealed the essential roles of cysteine residues in different biological processes, and how their modification by cysteine thiol probes can influence the functions and interactions of these molecules.
Cysteine thiol probes have significant implications in various fields of research and industry, including biochemistry, pharmacology, diagnostics, and biotechnology. They can aid in the development of new drugs that target cysteine-containing proteins or enzymes, as well as in the design of diagnostic assays for detecting cysteine-dependent diseases such as cancer, neurodegeneration, and inflammation. Cysteine thiol probes can also enable the development of new biotechnological applications that rely on cysteine-containing proteins or enzymes, such as industrial enzymes or bioremediation agents.
Limitations:
Cysteine thiol probes have several limitations that need to be addressed in future research. For example, the specificity and selectivity of cysteine thiol probes towards cysteine residues are not absolute, and their off-target effects should be considered in the interpretation of experimental results. The toxicity and safety of cysteine thiol probes also require careful evaluation, as they can induce oxidative stress or cytotoxicity at high doses or prolonged exposure. Moreover, the application of cysteine thiol probes in in vivo studies is still challenging due to the difficulties in delivering and targeting these probes to specific tissues or cells.
Despite the challenges and limitations, cysteine thiol probes offer great potential for future research and innovation. One promising direction is the development of new cysteine thiol probes with improved specificity, sensitivity, and safety profiles. This can be achieved by using advanced chemical or protein engineering approaches to design probes with new functional groups or recognition elements that can better discriminate cysteine from other thiols or non-thiol-containing molecules. Another exciting direction is the integration of cysteine thiol probes with new imaging or computational platforms that can enable high-resolution visualization and analysis of cysteine-dependent events in complex biological systems. For example, the combination of cysteine thiol probes with super-resolution microscopy or mass spectrometry imaging can provide unprecedented insights into the dynamics and spatial organization of cysteine-containing molecules in cells or tissues. Finally, cysteine thiol probes can be further applied in various fields such as industrial biotechnology, agrochemistry or environmental science with the development of new bioremediation tools and by exploiting their reactivity and selectivity towards cysteine residues.
Cysteine thiol probes provide a powerful tool for detecting, measuring, and manipulating cysteine-containing molecules in different fields of research and industry. The understanding of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, limitations, and future directions of cysteine thiol probes is crucial for their effective use in scientific experiments. Further research and innovation in the field of cysteine thiol probes can lead to the development of new technologies and applications that can benefit human health, environmental sustainability, and industrial efficiency.

XLogP3

2.1

Dates

Modify: 2023-08-17

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